2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 686749-06-4
VCID: VC5170131
InChI: InChI=1S/C25H23ClN2O3S/c1-17-8-7-12-22(18(17)2)27-25(29)16-32(30,31)24-15-28(23-13-6-4-10-20(23)24)14-19-9-3-5-11-21(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29)
SMILES: CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C
Molecular Formula: C25H23ClN2O3S
Molecular Weight: 466.98

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide

CAS No.: 686749-06-4

Cat. No.: VC5170131

Molecular Formula: C25H23ClN2O3S

Molecular Weight: 466.98

* For research use only. Not for human or veterinary use.

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide - 686749-06-4

Specification

CAS No. 686749-06-4
Molecular Formula C25H23ClN2O3S
Molecular Weight 466.98
IUPAC Name 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide
Standard InChI InChI=1S/C25H23ClN2O3S/c1-17-8-7-12-22(18(17)2)27-25(29)16-32(30,31)24-15-28(23-13-6-4-10-20(23)24)14-19-9-3-5-11-21(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Standard InChI Key SWDBUBRJIWZQEH-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C

Introduction

Chemical Description

  • IUPAC Name: 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dimethylphenyl)acetamide

  • Molecular Formula: C24H21ClN2O3S

  • Molecular Weight: Approximately 452.95 g/mol

  • Functional Groups:

    • Indole core

    • Sulfonamide group

    • Acetamide moiety

    • Chlorophenyl substituent

Structural Features

The compound features an indole ring system substituted with a sulfonyl group and an acetamide side chain. The sulfonamide linkage connects the indole core to a dimethylphenyl group, while the chlorophenyl group is attached to the indole nitrogen.

Synthesis

The synthesis of this compound likely involves:

  • Functionalization of the indole core with a sulfonyl chloride derivative.

  • Coupling of the intermediate with an amine (e.g., 2,3-dimethylaniline) to form the sulfonamide bond.

  • Introduction of the acetamide group through acylation reactions.

These steps are typically carried out under controlled conditions using reagents such as sulfonyl chlorides, amines, and acetic anhydride.

Characterization Techniques

To confirm the structure and purity:

  • NMR Spectroscopy (¹H and ¹³C): Provides details on hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups like sulfonamide and carbonyl.

  • X-Ray Crystallography: Determines the three-dimensional arrangement of atoms.

Potential Applications

Compounds with similar structures often exhibit:

  • Anti-inflammatory activity: Sulfonamide derivatives are known inhibitors of enzymes like cyclooxygenase or lipoxygenase.

  • Anticancer potential: Indole-based molecules frequently interact with DNA or proteins involved in cancer pathways.

Molecular Docking Studies

Preliminary docking studies could suggest binding affinity to biological targets such as enzymes or receptors, making it a candidate for drug development.

Future Research Directions

Further studies should focus on:

  • In vitro assays: Testing for anti-inflammatory or anticancer activities.

  • Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME).

  • Toxicity Studies: Determining safety profiles in preclinical models.

This compound represents a promising scaffold for drug discovery due to its indole-sulfonamide framework, which is prevalent in bioactive molecules. Further experimental validation is required to explore its full potential in medicinal chemistry applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator